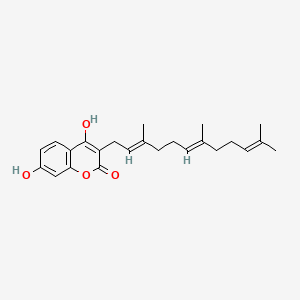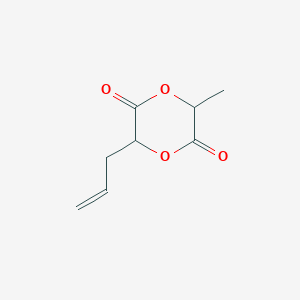
3-Allyl-6-methyl-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-6-methyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C8H10O4. It is a derivative of 1,4-dioxane-2,5-dione, characterized by the presence of an allyl group at the 3-position and a methyl group at the 6-position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-6-methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Allyl-6-methyl-1,4-dioxane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets. The allyl and methyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique structure .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-1,4-dioxane-2,5-dione: Similar in structure but lacks the allyl group.
DL-Lactide: A stereoisomer with different substituents at the 3 and 6 positions.
3-Methyl-6-propargyl-1,4-dioxane-2,5-dione: Contains a propargyl group instead of an allyl group.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-methyl-6-prop-2-enyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H10O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h3,5-6H,1,4H2,2H3 |
Clave InChI |
MEJWTGVMNYEBMC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(C(=O)O1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

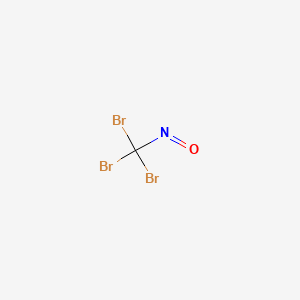
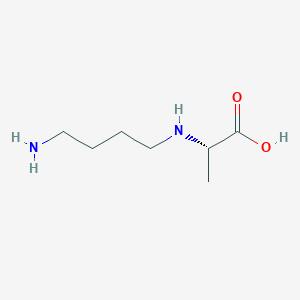
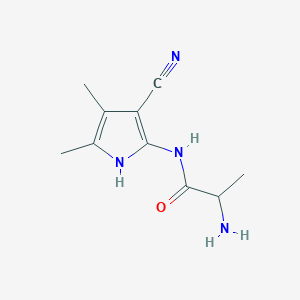
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
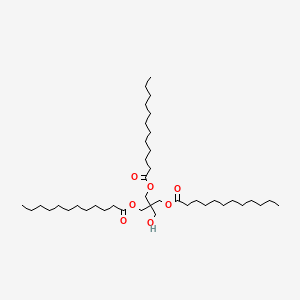
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)


